molecular formula C14H11FN2O2S B8814081 1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B8814081
M. Wt: 290.31 g/mol
InChI Key: PCGDTHBAHOVVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C14H11FN2O2S and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11FN2O2S

Molecular Weight

290.31 g/mol

IUPAC Name

5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H11FN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3

InChI Key

PCGDTHBAHOVVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.3 g of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, 3.54 g of 4-methylbenzenesulfonyl chloride, 7.56 g of sodium hydroxide dissolved in 55 ml of water, and 0.115 g of tetrabutylammonium hydrogen sulfate in 125 ml of toluene is agitated at around 20° C. for approximately 24 hours. The mixture is diluted with 500 ml of ethyl acetate; the organic phase is washed with three times 200 ml of water, dried over magnesium sulfate, filtered, and concentrated to dryness under reduced pressure (13 kPa). The residue is purified by flash chromatography on a silica column [eluent: dichloromethane]. 3.85 g of 5-fluoro-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are obtained in the form of a solid, the characteristics of which are as follows:
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0.115 g
Type
catalyst
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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